
1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its anti-cancer properties.
Scientific Research Applications
Insecticidal Activity and Cuticle Deposition Interference Research into a class of compounds closely related to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea has identified significant insecticidal activity, particularly through interference with cuticle deposition in various insect species. This unique mode of action results in a failure to moult or pupate, leading to the insect's death. Histological examinations have pinpointed this failure to a defect in the process of cuticle deposition, highlighting the potential of these compounds as safe and effective insecticides for pest control, without posing significant risks to mammals (Mulder & Gijswijt, 1973).
Potential Anti-Cancer Agents Symmetrical and non-symmetrical N,N'-diarylureas, which include structures similar to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, have shown promise as potential anti-cancer agents. These compounds were identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This inhibition could lead to the development of potent, non-toxic, and target-specific anti-cancer agents, offering a new avenue for cancer treatment research (Denoyelle et al., 2012).
Corrosion Inhibition The corrosion inhibition performance of triazinyl urea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea, has been explored for mild steel in acidic environments. These studies suggest that such compounds can significantly reduce corrosion rates, potentially serving as effective corrosion inhibitors in industrial applications. The mechanism is believed to involve the adsorption of these molecules onto the steel surface, forming a protective layer that prevents corrosion (Mistry et al., 2011).
Antimicrobial Activities Derivatives of 1-(4-Chlorophenyl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea have been synthesized and evaluated for their antimicrobial activities. These studies have led to the identification of compounds with promising antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. The specific activity of these compounds against various microbial strains highlights their potential for use in medical and agricultural settings to combat resistant pathogens (Patel & Shaikh, 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-7-9-14(10-8-13)20-18(24)21-15-4-3-5-16(12-15)22-11-2-1-6-17(22)23/h3-5,7-10,12H,1-2,6,11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQTMUSSCJODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

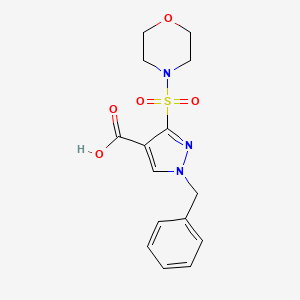
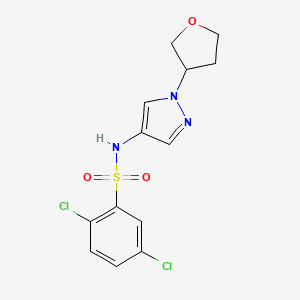
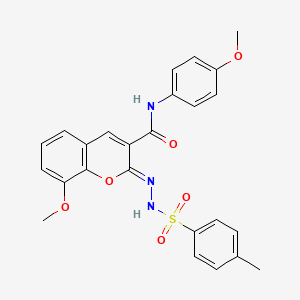
![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
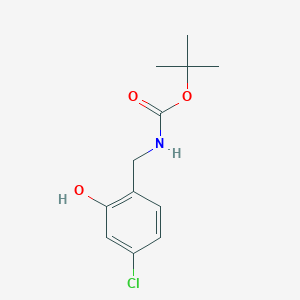
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)
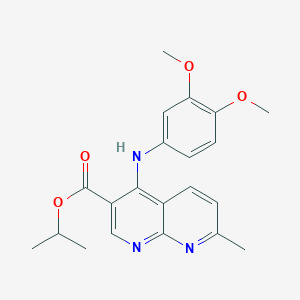



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone](/img/structure/B2616547.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)
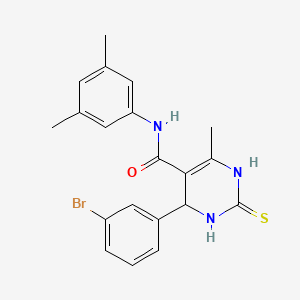
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)